Methyl 4-(triphenylphosphonio)crotonate bromide Methyl 4-(triphenylphosphonio)crotonate bromide
Brand Name: Vulcanchem
CAS No.: 2181-98-8
VCID: VC20859119
InChI: InChI=1S/C23H22O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b18-11+;
SMILES: COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Molecular Formula: C23H22BrO2P
Molecular Weight: 441.3 g/mol

Methyl 4-(triphenylphosphonio)crotonate bromide

CAS No.: 2181-98-8

Cat. No.: VC20859119

Molecular Formula: C23H22BrO2P

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(triphenylphosphonio)crotonate bromide - 2181-98-8

Specification

CAS No. 2181-98-8
Molecular Formula C23H22BrO2P
Molecular Weight 441.3 g/mol
IUPAC Name [(E)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;bromide
Standard InChI InChI=1S/C23H22O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b18-11+;
Standard InChI Key KSTXYAKHACCZSD-NWBUNABESA-M
Isomeric SMILES COC(=O)/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
SMILES COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Canonical SMILES COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Introduction

Physical and Chemical Properties

Structural Characteristics

Methyl 4-(triphenylphosphonio)crotonate bromide has the molecular formula C23H22BrO2P . The compound features a triphenylphosphonium group connected to a crotonate ester moiety, with bromide serving as the counterion. The IUPAC name for this compound is [(E)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;bromide . Several synonyms exist for this compound, including (3-methoxycarbonyl-2-propenyl)triphenylphosphonium bromide and (4-methoxy-4-oxobut-2-en-1-yl)triphenylphosphonium bromide .

The structural representation can be expressed through its canonical SMILES notation: COC(=O)C=CCP+(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] . The InChI key for the compound is KSTXYAKHACCZSD-NWBUNABESA-M . The compound has a specific stereochemistry, with the E-configuration being predominant in the crotonate portion of the molecule.

Physical Properties

Methyl 4-(triphenylphosphonio)crotonate bromide exhibits distinctive physical characteristics that are important for its handling and applications. The key physical properties are summarized in Table 1.

Table 1: Physical Properties of Methyl 4-(triphenylphosphonio)crotonate bromide

PropertyValueReference
Molecular Weight441.30 g/mol
Exact Mass440.05400
Melting Point175°C (decomposition)
Alternative Melting Point164-166°C
Physical StateCrystalline solid-
SensitivityHygroscopic
PSA (Polar Surface Area)39.89000
LogP0.71370

The compound appears as a solid that decomposes around 175°C rather than exhibiting a clean melting transition . One source reports a slightly lower melting range of 164-166°C . Due to its hygroscopic nature, the compound absorbs moisture from the air and must be stored under appropriate conditions to maintain its integrity .

Chemical Properties

The chemical reactivity of Methyl 4-(triphenylphosphonio)crotonate bromide is largely determined by its structural features. The triphenylphosphonium group creates a positively charged phosphorus center that influences the compound's reactivity. The α,β-unsaturated ester portion (crotonate) provides sites for various chemical transformations, including nucleophilic additions and redox reactions.

The compound can undergo several types of chemical reactions:

  • Substitution reactions: The bromide counterion can be exchanged with other anions.

  • Oxidation reactions: The compound can be oxidized using appropriate oxidizing agents.

  • Reduction reactions: Particularly of the unsaturated bond or the ester functionality.

  • Nucleophilic additions: The α,β-unsaturated system can react with nucleophiles.

CategoryInformationReference
GHS SymbolGHS07
Hazard StatementsH315-H319-H335 (Skin irritation, eye irritation, respiratory irritation)
Precautionary StatementsP261-P280a-P304+P340-P305+P351+P338-P405-P501a
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; wear suitable protective clothing)

Due to its irritant properties, appropriate personal protective equipment should be used when handling the compound, including gloves, eye protection, and respiratory protection if needed. The hygroscopic nature of the compound necessitates storage in a dry environment, preferably in a desiccator or with desiccants.

ManufacturerProduct NumberPackagingPurityPrice (as of 2022-2023)Reference
Alfa AesarA104435g98%$101
Alfa AesarA1044310g98%$183
Alfa AesarA1044350g98%$658
Alfa AesarA10443250g98%$2787
TRCM33190010gNot specified$1020
Thermo Scientific11408663Various sizes (5g, 10g, 50g, 250g)98%Not specified

The compound is typically sold with a purity of 98%, which is suitable for most research and synthetic applications . Pricing varies significantly based on quantity, with per-gram costs decreasing for larger quantities, as is typical for research chemicals.

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